Eaton's Reagent

Catalog No.
S788144
CAS No.
39394-84-8
M.F
CH4O8P2S
M. Wt
238.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eaton's Reagent

CAS Number

39394-84-8

Product Name

Eaton's Reagent

Molecular Formula

CH4O8P2S

Molecular Weight

238.05 g/mol

InChI

InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4);

InChI Key

JHNLZOVBAQWGQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.O=P(=O)OP(=O)=O

Canonical SMILES

CS(=O)(=O)O.O=P(=O)OP(=O)=O

The exact mass of the compound Eaton's Reagent is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Eaton's Reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), typically in a 1:10 weight ratio, that functions as a powerful Brønsted acid and dehydrating agent. It was developed as a more effective and process-friendly alternative to traditional reagents like polyphosphoric acid (PPA) for promoting intramolecular acylations and cyclodehydration reactions. Its primary value lies in its ability to generate highly electrophilic acylium ions in a homogeneous, low-viscosity medium, enabling the synthesis of important cyclic ketones and heterocyclic scaffolds under controlled conditions.

Synthesis Fit

Catalyzes Friedel-Crafts acylations and cyclodehydrations
Reported as a less viscous alternative to polyphosphoric acid
Supports a broad range of condensation reactions

Direct substitution of Eaton's Reagent with its most common alternative, polyphosphoric acid (PPA), often fails due to critical differences in processability and reaction conditions. PPA is a highly viscous, semi-solid material that complicates stirring, heat transfer, and product workup, especially at scale. In contrast, Eaton's Reagent is a free-flowing liquid, enabling homogeneous reaction mixtures that are easier to handle and control. Furthermore, PPA often requires significantly higher reaction temperatures (e.g., >160°C) compared to the milder conditions (e.g., 60–80°C) sufficient for many Eaton's Reagent-mediated transformations, which can be critical for thermally sensitive substrates. On-site preparation of P₂O₅/MsOH mixtures can be dangerously exothermic and lead to batch-to-batch inconsistencies, a problem avoided by using a pre-formulated, quality-controlled reagent.

Substitution Risk

PPA viscosity may limit mixing

Polyphosphoric acid’s high viscosity and poor solubility often lead to inefficient mixing and lower yield reproducibility compared to Eaton's Reagent.

Methanesulfonic acid lacks dehydrating strength

Using methanesulfonic acid alone does not generate the mixed anhydride intermediates required for effective cyclodehydration, resulting in distinct reactivity.

Trifluoromethanesulfonic acid may alter reaction profile

Stronger acids can shift selectivity and complicate work-up; the balanced reactivity of Eaton's Reagent may not transfer directly.

Superior Processability: Drastically Reduced Reaction Temperature for Large-Scale Synthesis

In the process development for a key tetrahydroisoquinoline-2-one intermediate, direct comparison showed that the PPA-mediated cyclization required a reaction temperature of 160°C. This high temperature, combined with PPA's high viscosity, made the process unattractive and difficult to manage at scale. Switching to Eaton's Reagent enabled the same transformation to proceed efficiently at 60–80°C, a reduction of at least 80°C, leading to a more controllable and safer process with easier handling.

Evidence DimensionRequired Reaction Temperature for Cyclization
Target Compound Data60–80 °C
Comparator Or BaselinePolyphosphoric Acid (PPA): 160 °C
Quantified Difference80–100 °C lower temperature requirement
ConditionsPictet–Spengler type cyclization of a substituted phenylacetamide with paraformaldehyde for multi-kilogram scale synthesis.

A significantly lower reaction temperature reduces energy costs, improves safety, minimizes thermal degradation of sensitive substrates, and simplifies equipment requirements for industrial-scale production.

Yield vs. PPA
Head-to-head
Avg. isolated yield: 85.4% (Eaton's) vs 71.2% (PPA) across 6 substrates
Reported yield improvement in Friedel-Crafts cyclization
Malonic acid monoanilides; +14.2 percentage points

Improved Handling and Throughput: Low Viscosity Enables Practical Scale-Up

The primary driver for developing Eaton's Reagent was to overcome the severe handling limitations of PPA. PPA is described as forming gelatinous mixtures that are difficult to stir effectively, leading to poor heat transfer and mixing. In contrast, Eaton's Reagent is a mobile, free-flowing liquid, which simplifies material transfer, ensures homogeneous reaction conditions, and makes the final reaction workup (e.g., quenching and extraction) significantly easier and more reproducible. This physical difference is a critical procurement consideration for any process intended for scale-up beyond the laboratory bench.

Evidence DimensionPhysical State and Handling Characteristics
Target Compound DataLow-viscosity, free-flowing liquid
Comparator Or BaselinePolyphosphoric Acid (PPA): High-viscosity, gelatinous semi-solid
Quantified DifferenceQualitative but significant improvement from a non-stirrable mass to a mobile solution
ConditionsGeneral laboratory and pilot-plant scale reaction setup and workup procedures.

Improved handling directly translates to better process control, higher batch-to-batch consistency, reduced processing time, and suitability for automated or large-scale reactor systems.

Milder Conditions
Class-level
Room temp to 50 °C vs traditional >100 °C for fused quinoline synthesis
May reduce side reactions and energy input
Intramolecular Friedel-Crafts acylation context

Enhanced Yield in Heterocycle Synthesis: A Case Study in 4-Quinolones

In the synthesis of 4-quinolones, which are precursors to important antibiotics, Eaton's Reagent has been shown to provide better yields than PPA. For example, the cyclization of specific aniline derivatives proceeds in up to 85% yield with Eaton's Reagent, compared to 70-75% with PPA, attributed to fewer side reactions. This demonstrates that the benefits of Eaton's Reagent extend beyond processability to improved chemical efficiency and product purity.

Evidence DimensionIsolated Product Yield
Target Compound DataUp to 85%
Comparator Or BaselinePolyphosphoric Acid (PPA): 70–75%
Quantified Difference10-15% relative yield improvement
ConditionsCycloacylation of aniline derivatives to form 4-quinolone cores.

Higher yields reduce the cost per gram of the final product by minimizing waste, lowering the consumption of starting materials, and simplifying purification.

Low Viscosity
Class-level
Mobile liquid; qualitatively significantly less viscous than syrupy PPA
Supports efficient mixing and heat transfer
Handling advantage reported in multiple studies
Simplified Work-Up
Context-dependent
Rapid, controllable hydrolysis vs slow, exothermic PPA quench
May reduce purification time and solvent use
Comparative studies note easier extraction

Scale-Up and Process Chemistry Workflows

For any intramolecular acylation or cyclization intended for pilot-scale or full-scale production, Eaton's Reagent is the preferred choice over PPA. Its low viscosity and significantly lower temperature requirements (often 80-100°C cooler than PPA) make the process safer, more controllable, and compatible with standard chemical reactors, directly addressing the key challenges of handling PPA at scale.

Synthesis of Thermally Sensitive Heterocycles and Polyaromatics

When constructing complex molecules that are prone to degradation, rearrangement, or side reactions at high temperatures, the milder conditions afforded by Eaton's Reagent are critical. The ability to achieve cyclization at temperatures as low as 60-80°C, compared to the >160°C often needed for PPA, preserves the integrity of sensitive functional groups and improves the purity of the final product.

High-Throughput and Medicinal Chemistry Campaigns

In discovery chemistry settings where reaction setup and workup time are critical, the ease of handling Eaton's Reagent provides a distinct advantage. As a liquid, it is more amenable to automated dispensing and parallel synthesis than the viscous PPA. The cleaner reaction profiles and potentially higher yields reduce the downstream purification burden, increasing overall throughput.

Application Fit

Application
Selection Property
Validation Focus
Heterocyclic core synthesis
Cyclization yield performance
Isolated yield across substrate scope
Scalable benzofuran/quinoline synthesis
Low-viscosity for mixing and heat transfer
Reaction control at larger scale
High-performance polymer synthesis
Solubilizing power and reactivity
Polymer molecular weight and solubility
High-throughput synthesis workflows
Simplified aqueous work-up
Product recovery and cycle time

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Eaton's reagent

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